![molecular formula C11H14F3N3O B2987896 2,6-Dimethyl-4-(4-(trifluoromethyl)pyrimidin-2-yl)morpholine CAS No. 2034378-61-3](/img/structure/B2987896.png)
2,6-Dimethyl-4-(4-(trifluoromethyl)pyrimidin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,6-Dimethyl-4-(4-(trifluoromethyl)pyrimidin-2-yl)morpholine” is a complex organic molecule that contains a morpholine ring and a pyrimidine ring. The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The pyrimidine ring is a six-membered ring with four carbon atoms and two nitrogen atoms . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the morpholine and pyrimidine rings and the trifluoromethyl group. The trifluoromethyl group is often used in medicinal chemistry because it can enhance the chemical and metabolic stability of pharmaceuticals .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine derivatives have been found to exhibit a wide range of biological activities, including antitumor activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could enhance the compound’s lipophilicity, which could affect its solubility and stability .科学的研究の応用
Anticancer Applications
Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are found in several anticancer drugs, such as imatinib, Dasatinib, and nilotinib, which are well-established treatments for leukemia .
Antimicrobial Applications
Pyrimidine derivatives also exhibit antimicrobial properties . They have been used in the development of new drugs to combat various microbial infections.
Antifungal Applications
Some pyrimidine derivatives have shown antifungal activities . These compounds can be used in the treatment of various fungal infections.
Antiparasitic Applications
Pyrimidine derivatives have been reported to possess antiparasitic properties . They can be used in the development of drugs for the treatment of parasitic diseases.
Diuretic Applications
Pyrimidine derivatives have been used as diuretics . They can help increase the amount of salt and water that comes out through the urine.
Antitumor Applications
Pyrimidine derivatives have shown potential in the treatment of tumors . They can be used in the development of antitumor drugs.
Antifilarial Applications
Some pyrimidine derivatives have shown antifilarial activities . These compounds can be used in the treatment of filarial diseases.
DNA Topoisomerase II Inhibitors
Pyrimidine derivatives have been reported to inhibit DNA topoisomerase II . This makes them potential candidates for the development of new anticancer drugs.
作用機序
Target of Action
Similar compounds have been known to target enzymes liketyrosine kinase and DNA topoisomerase II . These enzymes play crucial roles in cellular processes such as signal transduction and DNA replication, respectively.
Mode of Action
Compounds with a similar structure have been shown to inhibit the activity of their target enzymes, leading to changes in cellular processes . For instance, tyrosine kinase inhibitors can prevent signal transduction, thereby affecting cell growth and proliferation .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may affect pathways related tocell growth, proliferation, and DNA replication . The inhibition of these pathways can lead to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been noted for their improved druglikeness and adme-tox properties . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.
将来の方向性
特性
IUPAC Name |
2,6-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-7-5-17(6-8(2)18-7)10-15-4-3-9(16-10)11(12,13)14/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXRCEMEBLLVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。